{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)10-16-11-14-9-13(3)17-15(18-14)19-7-5-4-6-8-19/h9,12,16H,4-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPLUSDUPRZKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound {[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine (CAS No. 1272301-38-8) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 262.40 g/mol. The structure features a pyrimidine ring substituted with a piperidine moiety, which is significant for its biological interactions.
Research indicates that compounds similar to {[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine often interact with various biological targets, including:
- Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. This inhibition can affect cellular proliferation and immune responses.
- Receptor Modulation : The piperidine component may enhance binding affinity to certain receptors, potentially impacting neurotransmitter systems and offering therapeutic effects in neurological disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially due to structural similarities with known antimicrobial agents. |
| Antiviral | Preliminary studies suggest inhibition of viral replication, particularly in models involving RNA viruses. |
| Cytotoxicity | Demonstrated selective cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. |
| Immunomodulatory | May modulate immune responses, particularly through effects on T-cell activation and proliferation. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including related compounds, against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential application in treating infections .
- Antiviral Properties : Research on DHODH inhibitors has shown that similar compounds can significantly reduce viral loads in infected cell cultures. This suggests that {[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine may also exhibit antiviral properties .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the activation of intrinsic apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Compound 1 : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Core : Pyrimidine.
- Substituents :
- Position 2: Amine (-NH₂).
- Position 4: Methyl (-CH₃).
- Position 6: Piperidin-1-yl.
- Comparison: The target compound replaces the position 2 amine with a piperidin-1-yl group and introduces a bulky (2-methylpropyl)aminomethyl group at position 4. Impact: Enhanced lipophilicity (logP) and steric bulk in the target compound may improve membrane permeability but reduce aqueous solubility compared to Compound 1.
Compound 2 : Thieno[3,2-d]pyrimidine Derivative (EP 2402347 A1 )
- Core: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine).
- Substituents :
- Position 6: Chloro and morpholin-4-yl groups.
- Position 4: Methanesulfonyl-piperidinyl-methylamine.
- Comparison: The thieno-pyrimidine core increases aromaticity and rigidity compared to the pyrimidine core of the target compound. The morpholine and sulfonyl groups in Compound 2 enhance solubility but may reduce blood-brain barrier penetration relative to the target compound’s piperidine and isobutylamine groups.
Compound 3 : Spiropyrimidine Derivative (EP 4374877 A2 )
- Core : Diazaspiro[4.5]decene fused with pyrimidine.
- Substituents : Trifluoromethylphenyl and carboxylic acid ester.
- Comparison :
- The spirocyclic framework and trifluoromethyl groups in Compound 3 confer metabolic stability and electronegativity, contrasting with the target compound’s linear substituents.
Physicochemical Properties
Vorbereitungsmethoden
Synthesis of 6-Methyl-2-(piperidin-1-ylmethyl)pyrimidin-4-amine Intermediate
- The key intermediate, 6-methyl-2-(piperidin-1-ylmethyl)pyrimidin-4-amine, can be synthesized by nucleophilic substitution of a 2-chloropyrimidine derivative with piperidine under controlled conditions.
- The 4-amino group is typically introduced via amination or by reduction of a nitro precursor.
- Palladium-catalyzed Buchwald-Hartwig amination is sometimes employed to form the C-N bond at the 2-position, although this may require expensive ligands and careful optimization to avoid by-products.
- Alternative methods include nucleophilic aromatic substitution (S_NAr) of 2-chloropyrimidine derivatives with piperidine.
Introduction of the (2-Methylpropyl)amine Side Chain
- The (2-methylpropyl)amine group is introduced by reductive amination of an aldehyde or ketone precursor with 2-methylpropylamine or by direct alkylation of the amine on the pyrimidine ring.
- Reductive amination methods often use reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.
- Protecting groups may be employed on the amine functionalities to prevent side reactions during alkylation.
Reduction of Nitro Precursors
- Some synthetic routes involve the reduction of nitro-substituted pyrimidine intermediates to the corresponding amines.
- Reducing agents reported include stannous chloride in protic solvents (ethanol, ethyl acetate), palladium on carbon under hydrogen, Raney nickel, iron(III) chloride with hydrazine hydrate, and zinc with ammonium chloride under microwave conditions.
- Choice of reducing agent depends on scale, toxicity, and yield considerations.
- For example, palladium on carbon catalysis offers mild conditions and good yields but requires handling of hydrogen gas.
- Iron-mediated reductions are less toxic but may require hydrazine hydrate, which is highly toxic and less desirable for large-scale synthesis.
Use of Acyl Azide and Isocyanate Intermediates
- Advanced synthetic strategies involve converting amine intermediates into acyl azides using diphenylphosphoryl azide (DPPA).
- Subsequent thermal or chemical decomposition of acyl azides generates isocyanates, which can undergo nucleophilic attack by alcohols or water to form carbamates or amines.
- This method allows for selective functionalization and protection/deprotection steps in the synthesis.
- Protecting groups such as t-butyloxycarbonyl (Boc) are used to mask amines during intermediate steps and are removed in the final stages.
Comparative Analysis of Reduction Methods for Nitro Intermediates
| Reducing Agent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Stannous chloride (SnCl2) | Reflux in ethanol/ethyl acetate | Moderate | Effective, well-documented | Toxic, requires careful disposal |
| Pd/C + H2 | Room temp, various solvents | High | Mild conditions, clean reaction | Requires hydrogen gas, catalyst cost |
| Raney nickel + H2 | Room temp, long reaction (45 hr) | High | High yield | Long reaction time, catalyst prep |
| FeCl3 + Hydrazine hydrate | Methanol, ambient conditions | Moderate | Less toxic metal | Hydrazine toxicity, moderate yields |
| Zn + NH4Cl (microwave) | Microwave heating in THF | ~80% | Fast, good yield | Microwave scale-up challenges |
| Co-Ni nanoparticles + Hydrazine | Ethanol, heating | ~77% | Nanocatalyst efficiency | Scale-up feasibility unclear |
Summary of Key Research Findings
- The synthesis of the target compound relies heavily on efficient preparation of the pyrimidine core and selective amination at the 2-position.
- Reduction of nitro intermediates is a critical step with multiple viable methods; palladium-catalyzed hydrogenation is preferred for mild conditions and scalability.
- Use of acyl azide intermediates and isocyanate chemistry provides flexibility in protecting group strategies and functional group transformations.
- Recent patents emphasize divergent synthetic routes that share common intermediates for related compounds, improving overall efficiency.
- Scale-up considerations favor less toxic reagents and conditions that minimize purification steps and by-products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine, and how are intermediates purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 6-methyl-2-(piperidin-1-yl)pyrimidin-4-carbaldehyde with 2-methylpropylamine under reflux in ethanol.
- Step 2 : Purify intermediates using reverse-phase HPLC (RP-HPLC) with acetonitrile/water gradients, as described for pyrimidine derivatives in .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the target compound, following protocols in .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on pyrimidine ring protons (δ 8.2–8.5 ppm) and piperidine methyl groups (δ 1.2–1.6 ppm). Compare to spectral data for analogous compounds in .
- X-ray crystallography : Resolve the crystal structure to confirm the substitution pattern, as demonstrated for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine in .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z: calculated vs. observed).
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodology : Screen for antimicrobial or enzyme-inhibitory effects using:
- Microplate assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations, following protocols in .
- Enzyme inhibition : Assess binding to biotin carboxylase (IC₅₀ determination) via fluorescence polarization, as in .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodology :
- Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates ( ).
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps.
- Reaction monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction times ( ).
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable-temperature NMR : Determine if dynamic effects (e.g., piperidine ring puckering) cause splitting ( ).
- DFT calculations : Model optimized geometries to predict chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Cross-validate with X-ray data : Compare experimental bond angles/rotamers to crystallographic data ( ).
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Analog synthesis : Replace the 2-methylpropyl group with morpholine or pyridylmethylamine (see for piperidine modifications).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs.
- Biological testing : Compare IC₅₀ values against analogs to correlate substituent effects with activity ( ).
Q. What computational approaches predict this compound’s binding to target proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial biotin carboxylase (PDB: 3G8X) ( ).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free-energy calculations : Compute ΔG binding with MM-PBSA ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
